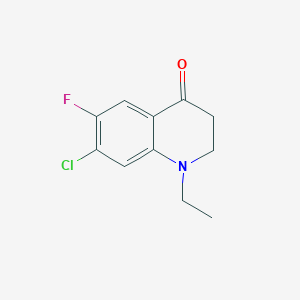
7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound is characterized by the presence of chlorine, ethyl, and fluorine substituents on the quinolone core, which may influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinolone Core: The quinolone core can be synthesized through the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.
Introduction of Substituents: The chlorine, ethyl, and fluorine substituents are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while fluorination can be done using a fluorinating agent like diethylaminosulfur trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinolone derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction can produce tetrahydroquinolones.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinolone derivatives.
Biology: The compound’s antibacterial properties make it a subject of study in microbiology and pharmacology.
Medicine: Research into its potential as an antibacterial agent for treating infections.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one involves its interaction with bacterial enzymes. It is believed to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
7-Chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: can be compared with other quinolone derivatives such as:
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: Another quinolone with a broader spectrum of activity.
Norfloxacin: Known for its use in urinary tract infections.
The uniqueness of This compound lies in its specific substituents, which may confer distinct chemical and biological properties compared to other quinolones.
Eigenschaften
CAS-Nummer |
140700-97-6 |
|---|---|
Molekularformel |
C11H11ClFNO |
Molekulargewicht |
227.66 g/mol |
IUPAC-Name |
7-chloro-1-ethyl-6-fluoro-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C11H11ClFNO/c1-2-14-4-3-11(15)7-5-9(13)8(12)6-10(7)14/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
LVSZOPFOLLVXNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(=O)C2=CC(=C(C=C21)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



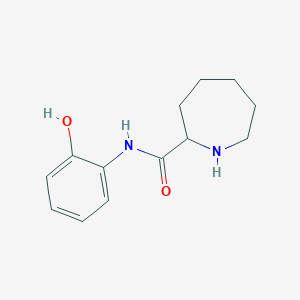


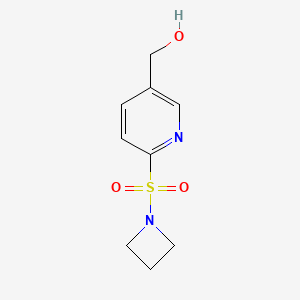

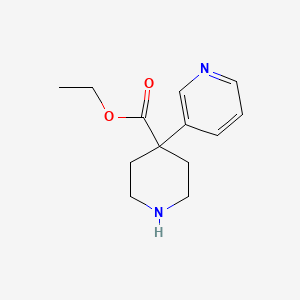

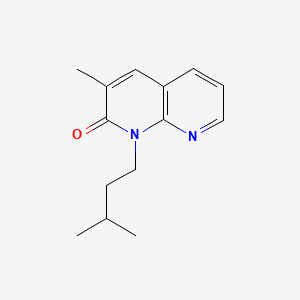
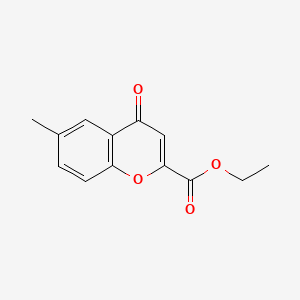


![4-(Furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11877879.png)

